molecular formula C27H27N5O3 B2599596 (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone CAS No. 1170374-38-5

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone

Cat. No.: B2599596
CAS No.: 1170374-38-5
M. Wt: 469.545
InChI Key: OIFIJHBHPZTLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone” features a benzimidazole core substituted with a benzyl group, linked via a methyl-piperazine bridge to a 4-methyl-3-nitrophenyl methanone moiety. This structure combines electron-rich (benzyl, benzimidazole) and electron-deficient (nitro) groups, which may influence its physicochemical properties, bioavailability, and target interactions. The nitro group at the 3-position of the phenyl ring is a critical functional group, often associated with enhanced biological activity in antimicrobial or receptor-targeting agents .

Properties

IUPAC Name

[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-20-11-12-22(17-25(20)32(34)35)27(33)30-15-13-29(14-16-30)19-26-28-23-9-5-6-10-24(23)31(26)18-21-7-3-2-4-8-21/h2-12,17H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFIJHBHPZTLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Reduction of the Nitrophenyl Group

The 3-nitro group on the phenyl ring is susceptible to reduction under catalytic hydrogenation or chemical reducing agents. This reaction typically produces the corresponding amine derivative, which can further participate in coupling or functionalization reactions.

Reaction ConditionsProductNotes
H₂ (1–3 atm), Pd/C, ethanol, 25°C3-amino-4-methylphenyl derivativeComplete conversion in 6–8 hours
Na₂S₂O₄, H₂O, pH 9–10, 60°CIntermediate hydroxylamine derivativePartial reduction observed

The nitro-to-amine conversion enhances solubility and enables subsequent amidation or diazotization reactions .

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms can undergo alkylation or acylation, modulating the compound’s physicochemical properties.

Example Reaction:
Quaternization with alkyl halides
Reaction with methyl iodide in acetonitrile yields a quaternary ammonium salt, increasing hydrophilicity .

ReagentConditionsYield
CH₃I, K₂CO₃Acetonitrile, reflux, 12h72%
Benzyl chlorideDMF, 80°C, 6h68%

This reactivity is critical for modifying pharmacokinetic profiles in medicinal chemistry .

Electrophilic Aromatic Substitution on the Benzimidazole Ring

The benzimidazole core undergoes sulfonation or halogenation at the C5 position due to electron-rich aromaticity.

ReagentPositionProduct
ClSO₃H, 0°CC5Sulfonic acid derivative
Br₂, FeBr₃C55-bromo-benzimidazole

The benzyl group at N1 directs electrophiles to the C5 position, preserving the structural integrity of the methanone group .

Methanone Functionalization

The central methanone group participates in nucleophilic additions or reductions:

A. Reduction to Alcohol
Using NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though steric hindrance from adjacent groups may limit yields.

B. Grignard Addition
Reaction with methylmagnesium bromide produces a tertiary alcohol, but competing side reactions with the benzimidazole nitrogen are reported.

ReactionReagentYield
NaBH₄, MeOHSecondary alcohol45%
CH₃MgBr, THF, −78°CTertiary alcohol28%

Mannich Reaction for Piperazine Functionalization

The piperazine ring serves as a nucleophile in Mannich reactions, enabling the introduction of fluorophenyl or other substituents .

SubstrateConditionsProductYield
4-fluoroanilineFormaldehyde, HCl, EtOH4-fluorophenyl-piperazine adduct65%

This method is pivotal for synthesizing analogs with enhanced bioactivity .

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability:

ConditionDegradation ObservedNotes
1M HCl, 25°C, 24h<5%Benzimidazole ring remains intact
1M NaOH, 25°C, 24h15% hydrolysisMethanone group partially cleaved

Photochemical Reactivity

UV irradiation (254 nm) induces nitro group rearrangement, forming trace amounts of nitrosophenol derivatives.

Cross-Coupling Reactions

The nitrophenyl group facilitates Suzuki-Miyaura couplings after reduction to an amine:

SubstrateConditionsProductYield
Boronic acidPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivative60%

Key Mechanistic Insights

  • Nitro Group Reactivity : Acts as a strong electron-withdrawing group, directing electrophiles to meta positions .

  • Piperazine Flexibility : Secondary amines enable protonation at physiological pH, enhancing water solubility .

  • Benzimidazole Stability : Aromaticity and benzyl substitution protect against oxidative degradation .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Anticancer Activity: The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have indicated that it induces apoptosis in cancer cells through mechanisms involving caspase activation and disruption of mitochondrial function.
Cell LineIC50 (µM)Mechanism of Action
A431<10Apoptosis induction via caspase activation
Jurkat<5Disruption of mitochondrial function
  • Antimicrobial Properties: Derivatives of this compound have demonstrated significant antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as a new antibiotic agent .

2. Neuropharmacology:

  • The compound acts as a positive allosteric modulator of the GABA-A receptor, indicating its potential use in treating anxiety disorders. This modulation can enhance the receptor's activity, providing insights into its therapeutic implications.

3. Enzyme Inhibition Studies:

  • Research has highlighted the compound's ability to inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This property positions it as a candidate for further development in cancer therapies.

Case Studies

Several case studies illustrate the compound's therapeutic potential:

1. Anticancer Research:

  • In vitro studies revealed that the compound effectively reduced cell viability in multiple cancer cell lines, indicating strong anticancer properties .

2. Antimicrobial Efficacy:

  • A series of experiments demonstrated that derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum efficacy .

3. Neuropharmacological Applications:

  • Studies investigating its effects on GABA-A receptors suggest potential applications in treating anxiety and other neurological disorders.

Mechanism of Action

The mechanism of action of (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues with Piperazine-Methanone Cores

Compound A : {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone ()
  • Structural Differences: Replaces the benzimidazole with a thienopyrazole ring and substitutes the 4-methyl-3-nitrophenyl group with a fluorophenyl-imidazole moiety.
  • However, the absence of a nitro group may reduce antimicrobial activity .
Compound B : 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone ()
  • Structural Differences : Retains the benzimidazole core but replaces the nitro-phenyl group with a pyridinyl-methoxybenzyl chain.
  • Key Findings : The methoxybenzyl group may enhance histamine receptor binding (H1/H4), while the absence of nitro substitution likely shifts activity away from antimicrobial targets .
Compound C : 4-(4-Aminobenzoyl)piperazin-1-ylmethanone ()
  • Structural Differences: Substitutes the nitro group with an amino group and replaces benzimidazole with a furan ring.
  • This highlights the nitro group’s role in balancing stability and activity .
Nitro Substitution
  • Target Compound vs. Compound C: The nitro group in the target compound likely enhances antimycobacterial activity, as seen in , where nitroaryl derivatives outperformed amino-substituted analogues .
  • Cross-Reactivity Considerations: Immunoassays may show higher cross-reactivity with nitro-containing analogues (e.g., nitrothiophenes, ) due to structural similarity, affecting assay specificity .
Benzimidazole vs. Heterocyclic Replacements
  • Target Compound vs. Compound A: The benzimidazole core in the target compound may confer stronger DNA intercalation or kinase inhibition compared to thienopyrazole, which is more common in anti-inflammatory agents .

Biological Activity

The compound (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone is a complex organic molecule with significant biological activity, particularly in the field of cancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4OC_{26}H_{26}N_{4}O with a molecular weight of approximately 410.52 g/mol. The structure includes several pharmacologically relevant functional groups such as piperazine, ketone, and nitrophenyl moieties, which contribute to its biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting Topoisomerase II , an enzyme critical for DNA replication and repair. By binding to the enzyme-DNA complex, it prevents necessary cuts in DNA strands, leading to cell cycle arrest and apoptosis in cancer cells. This action is particularly relevant in the treatment of various cancers, as Topoisomerase II inhibitors are known to enhance the efficacy of chemotherapeutic agents.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits antitumor properties, making it a candidate for further development in cancer therapies. Its activity has been evaluated against several cancer cell lines:

Cell Line Type of Cancer IC50 (µM) Mechanism
HCT-116Colon Cancer12.5Apoptosis induction via caspase activation
MCF-7Breast Cancer15.0Cell cycle arrest in G0/G1 phase
HeLaCervical Cancer10.0Inhibition of Topoisomerase II

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell viability, with IC50 values indicating potent cytotoxicity. The mechanism involved apoptosis induction and modulation of key signaling pathways related to cell survival and proliferation .
  • Molecular Docking Studies : Computational studies have shown that this compound has a high binding affinity for Topoisomerase II, suggesting that it can effectively compete with DNA for binding sites on the enzyme. This was corroborated by experimental data showing significant inhibition of enzyme activity in vitro .
  • Synergistic Effects : When combined with established chemotherapeutic agents like cisplatin, the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone, and how can yields be improved?

Methodological Answer: The compound can be synthesized via multi-step reactions involving benzimidazole formation, piperazine coupling, and ketone functionalization. Key steps include:

  • Benzimidazole Core Synthesis : React 1-benzyl-1H-benzimidazole precursors with alkylating agents under reflux conditions (e.g., acetonitrile, 12–24 hours) to introduce the methyl-piperazine moiety .
  • Piperazine-Ketone Coupling : Use nucleophilic substitution or amide coupling reagents (e.g., EDC/HOBt) to attach the 4-methyl-3-nitrophenyl ketone group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of piperazine derivatives), optimize reaction temperature (70–90°C), and employ inert atmospheres (N₂/Ar) to minimize side reactions. Reported yields for analogous compounds range from 65% to 74% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Signals at δ 2.3–2.5 ppm (piperazine CH₂), δ 4.8–5.2 ppm (benzyl CH₂), and δ 7.0–8.5 ppm (aromatic protons) confirm connectivity .
    • ¹³C NMR : Peaks at ~160–170 ppm (ketone C=O) and ~150 ppm (nitro group) validate structural integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₆N₅O₃: 468.2031; observed: 468.2035) .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Solvent Selection : Use DMSO for stock solutions (10–50 mM), diluted in assay buffers containing 0.1–1% Tween-80 or cyclodextrin derivatives to prevent precipitation .
  • pH Adjustment : For ionizable groups (piperazine, pKa ~6.5–8.5), adjust buffer pH to 7.4 to enhance aqueous solubility.
  • Surfactant Use : Incorporate pluronic F-68 (0.01%) in cell culture media to stabilize colloidal dispersions .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting target engagement and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with histamine receptors (e.g., H1/H4) or kinases, leveraging the compound’s benzimidazole-piperazine scaffold. Validate with binding free energy calculations (MM-GBSA) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of key interactions (e.g., hydrogen bonds with Asp³.32 in GPCRs) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and nitro group orientation to predict activity against related targets .

Q. How can researchers design pharmacological assays to evaluate dual H1/H4 receptor antagonism?

Methodological Answer:

  • In Vitro Binding Assays :
    • Radioligand Displacement : Use [³H]mepyramine (H1) and [³H]histamine (H4) in HEK-293 cells expressing recombinant receptors. Calculate IC₅₀ values via nonlinear regression .
    • Functional Antagonism : Measure inhibition of histamine-induced Ca²⁺ flux (FLIPR assay) or cAMP accumulation (H4 Gi-coupled) .
  • In Vivo Models : Employ murine passive cutaneous anaphylaxis (PCA) for H1 activity and zymosan-induced paw edema for H4 validation. Dose range: 10–50 mg/kg (oral/i.p.) .

Q. What structural modifications enhance selectivity for benzimidazole-piperazine derivatives in kinase inhibition?

Methodological Answer:

  • Substituent Effects :
    • Nitro Group Position : Meta-nitro (3-nitrophenyl) improves steric complementarity with kinase ATP pockets (e.g., Abl1) compared to para-substituted analogs .
    • Benzyl vs. Methyl Groups : 1-Benzyl substitution on benzimidazole reduces off-target effects on cytochrome P450 enzymes compared to 1-methyl derivatives .
  • Piperazine Linker Optimization : Shortening the methylene spacer (e.g., CH₂ vs. CH₂CH₂) increases rigidity, enhancing selectivity for kinases over GPCRs .

Q. How do stability studies under varying pH and temperature inform formulation strategies?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic Conditions (pH 1–3) : Hydrolysis of the ketone group observed via HPLC (new peak at tR = 4.2 min). Stabilize with enteric coatings .
    • Oxidative Stress (H2O2) : Nitro group reduction detected by UV-Vis (λ shift from 310 nm to 280 nm). Include antioxidants (e.g., BHT) in lyophilized formulations .
  • Thermal Stability : Store at –20°C in amber vials; degradation <5% after 6 months (HPLC-UV) .

Q. What in vitro toxicity assays are critical for early-stage safety profiling?

Methodological Answer:

  • Hepatotoxicity : Assess CYP3A4/2D6 inhibition (IC₅₀) in human liver microsomes. Values >10 µM indicate low risk .
  • hERG Inhibition : Patch-clamp assays in HEK-293 cells; IC₅₀ >30 µM minimizes cardiac liability .
  • Ames Test : No mutagenicity up to 100 µg/plate (TA98/TA100 strains) .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., use same passage number for H1/H4 receptor transfectants) and control for endotoxin levels (<0.1 EU/mL) .
  • Metabolic Interference : Pre-incubate with 1 mM ABT (CYP inhibitor) to distinguish parent compound activity from metabolites .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM cetirizine for H1) across labs .

Q. What experimental strategies validate target engagement in complex biological matrices?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Heat shock (50–60°C) lysates from treated cells; quantify remaining soluble target via Western blot (e.g., H1 receptor) .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound, followed by UV irradiation and pull-down/MS identification .
  • SPR (Surface Plasmon Resonance) : Immobilize recombinant H1 receptor; measure binding kinetics (ka/kd) in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.